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Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in regulating
uric acid levels in the body.[1][2] Primarily located on the apical membrane of renal proximal
tubular cells, URATL1 is responsible for the reabsorption of approximately 90% of uric acid from
urine back into the bloodstream.[1][3][4][5] Consequently, inhibiting URAT1 is a primary
strategy for treating hyperuricemia and gout.[1][3][5] The development of URAT1 inhibitors
necessitates robust and reliable methods for measuring its transport activity. While
radioisotope-based assays have traditionally been used, safety concerns and regulatory
hurdles have driven the development of non-radioisotope alternatives. This document provides
detailed application notes and protocols for three such methods: fluorescent probe-based
assays, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)-based assays,
and cell-based uric acid measurement assays.

Method 1: Fluorescent Probe-Based Assays
Application Note

Principle: This method utilizes a fluorescent substrate that is transported into cells by URAT1.
The resulting intracellular accumulation of the fluorescent probe leads to an increase in
fluorescence intensity, which can be measured using a fluorescence plate reader. The transport
of the fluorescent substrate is time-dependent and saturable.[6] Known URAT1 inhibitors, such
as benzbromarone and probenecid, competitively inhibit the uptake of the fluorescent probe in
a concentration-dependent manner, allowing for the determination of their inhibitory potency
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(IC50 values).[6][7] A commonly used fluorescent substrate for URAT1 is 6-carboxyfluorescein
(6-CFL).[6]

Advantages:

» High-throughput screening (HTS) compatible: The 96-well format and simple fluorescence
readout make this assay suitable for screening large compound libraries.[6]

* Non-radioactive: Avoids the safety and disposal issues associated with radioisotopes.
» Real-time monitoring: Allows for kinetic studies of transport activity.
Disadvantages:

 Indirect measurement: The use of a surrogate fluorescent substrate may not perfectly mimic
the transport of the endogenous substrate, uric acid.

» Potential for interference: Test compounds that are themselves fluorescent or quench
fluorescence can interfere with the assay.

Experimental Protocol: 6-Carboxyfluorescein (6-CFL)
Uptake Assay

This protocol is adapted for human embryonic kidney 293 (HEK293) cells stably expressing
human URAT1 (hURAT1).

Materials:

HEK293 cells stably expressing hURAT1 (and mock-transfected control cells)

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

96-well black, clear-bottom plates

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

6-Carboxyfluorescein (6-CFL)
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e Known URATL1 inhibitors (e.g., benzbromarone, probenecid) for positive controls
o Fluorescence plate reader
Procedure:

o Cell Seeding: Seed the hURAT1-expressing HEK293 cells and mock-transfected control
cells into a 96-well black, clear-bottom plate at a density of 5 x 10”4 cells/well. Culture
overnight to allow for cell attachment.

e Compound Pre-incubation:
o Wash the cells twice with pre-warmed HBSS.

o Add 100 pL of HBSS containing the test compounds or positive controls at various
concentrations to the appropriate wells.

o Incubate the plate at 37°C for 10-30 minutes.
e [nitiation of Uptake:
o Prepare a 2X solution of 6-CFL in HBSS.

o Add an equal volume of the 2X 6-CFL solution to each well to initiate the uptake reaction.
The final concentration of 6-CFL should be at its Km value (around 240 uM) for inhibition
studies.[6]

 Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-60
minutes), protected from light.

o Termination of Uptake:
o Remove the assay solution from the wells.
o Wash the cells three times with ice-cold HBSS to remove extracellular 6-CFL.

e Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 10
minutes to lyse the cells.
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e Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence
plate reader with appropriate excitation and emission wavelengths for 6-CFL (e.g., ~492 nm
excitation and ~517 nm emission).

o Data Analysis:

o Subtract the fluorescence values from the mock-transfected cells (background) from the
values of the hURAT1-expressing cells to determine URAT1-specific transport.

o Calculate the percent inhibition for each test compound concentration relative to the
vehicle control.

o Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-
response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Fluorescent

Inhibitor IC50 (pM) Cell Line Reference
Probe
Benzbromarone 496 + 0.45 HEK293T 6-CFL [7]
Lesinurad 75.36 £ 0.91 HEK293T 6-CFL [7]
Probenecid 1643.33 +18.01 HEK293T 6-CFL [7]
Visualization
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Caption: Workflow for the fluorescent probe-based URAT1 assay.
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Method 2: LC-MS/MS-Based Assays
Application Note

Principle: This method directly measures the transport of the natural substrate, uric acid, into
cells expressing URATL1. After incubation with uric acid, cells are lysed, and the intracellular
concentration of uric acid is quantified using Liquid Chromatography with tandem Mass
Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and specificity, allowing for
the accurate determination of transport kinetics (Km and Vmax) and inhibitor potencies (IC50).
[4][8] An internal standard, such as a stable isotope-labeled uric acid (e.g., 1,3-*Nz uric acid),
is typically used to ensure accurate quantification.[4]

Advantages:

o Direct measurement: Quantifies the transport of the endogenous substrate, providing more
physiologically relevant data.

» High sensitivity and specificity: LC-MS/MS allows for the detection of low levels of uric acid
and can distinguish it from other cellular components.[4][8]

» Versatility: Can be used for kinetic studies (Km, Vmax) and inhibitor screening (IC50).
Disadvantages:

o Lower throughput: The sample preparation and analysis time for LC-MS/MS are longer
compared to fluorescence-based assays.

e Requires specialized equipment: Access to an LC-MS/MS system and the expertise to
operate it are necessary.

Experimental Protocol: Uric Acid Uptake Assay by LC-
MS/MS

This protocol is for URAT1-expressing cells.
Materials:

o URAT1-expressing cells (e.g., MDCK or HEK293) and control cells
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o 24-well plates

o Krebs-Ringer buffer or other suitable physiological buffer

e Uric acid

e 15N2-labeled uric acid (internal standard)

e Test inhibitors (e.g., benzbromarone)

e Cell lysis solution (e.g., 50 mM NaOH)[4]

» Acetonitrile with 0.1% formic acid (mobile phase)[9]

e LC-MS/MS system

Procedure:

Cell Seeding: Seed URAT1-expressing and control cells in 24-well plates and grow until they
reach approximately 80% confluency.[10]

Compound Pre-incubation:

o Wash the cells with pre-warmed buffer.

o Pre-incubate the cells with various concentrations of the test inhibitor dissolved in the
buffer for 30 minutes at 37°C.[10]

Uric Acid Uptake:
o Initiate the transport by adding buffer containing uric acid (e.g., 750 uM) to the cells.[11]

o Incubate for a specific time (e.g., 30 minutes) at 37°C.[11]

Termination and Washing:
o Stop the uptake by aspirating the uric acid solution.

o Wash the cells three times with ice-cold PBS to remove any extracellular uric acid.
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e Cell Lysis and Sample Preparation:

o

Lyse the cells by adding a lysis solution (e.g., 50 mM NaOH).[4]

[¢]

Collect the cell lysates.

[e]

Add the internal standard (*>Nz-labeled uric acid) to each sample.

[e]

Precipitate proteins by adding ice-cold acetonitrile.

(¢]

Centrifuge the samples to pellet the protein precipitate.

[¢]

Transfer the supernatant to new vials for LC-MS/MS analysis.
e LC-MS/MS Analysis:
o Inject the samples into the LC-MS/MS system.

o Separate uric acid and the internal standard using a suitable C18 column with a gradient
of water and acetonitrile containing 0.1% formic acid.[9]

o Detect and quantify uric acid and the internal standard using multiple reaction monitoring
(MRM) in negative ion mode.[9]

e Data Analysis:

o Calculate the concentration of uric acid in each sample by comparing the peak area ratio
of uric acid to the internal standard against a standard curve.

o Normalize the uric acid concentration to the protein content of each sample.
o Determine URAT1-specific uptake by subtracting the values from control cells.

o Calculate IC50 values for inhibitors or Km and Vmax for substrate transport using
appropriate software.

Data Presentation
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Parameter Value Cell Line Method Reference
Kinetic
Parameters
Km for Uric Acid 80 uM HEK293T LC-MS/MS [12]
S HEK293T
Km for Uric Acid 203 uM LC-MS/MS 9]
(mutant)

Inhibitor Potency

IC50 for .
0.44 uM HEK293 Fluorometric [10]
Benzbromarone
IC50 for )
0.13 uM HEK293 Fluorometric [10]
SHR4640
IC50 for -~ -~
] 25 nM Not Specified Not Specified [13]
Verinurad
Visualization
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Cell Culture & Treatment
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Caption: Workflow for the LC-MS/MS-based URAT1 assay.
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Method 3: Cell-Based Uric Acid Measurement

Assays
Application Note

Principle: This method involves measuring the change in uric acid concentration, either in the
cell lysate or the extracellular medium, using commercially available colorimetric or fluorometric
assay kits. Cells overexpressing URAT1 will exhibit a higher rate of uric acid uptake from the
medium compared to control cells.[11] This uptake can be inhibited by URAT1 inhibitors. The
uric acid concentration is determined by an enzymatic reaction that produces a colored or
fluorescent product, which is proportional to the amount of uric acid present.

Advantages:

o Accessibility: Does not require specialized equipment like an LC-MS/MS system.

» Direct measurement of uric acid: Utilizes the natural substrate.

o Commercially available kits: Standardized and easy-to-use kits are widely available.
Disadvantages:

o Lower sensitivity: May be less sensitive than the LC-MS/MS method, potentially limiting its
use for compounds with very high potency.

o Potential for interference: Components in the cell lysate or culture medium could interfere
with the enzymatic reaction in the assay Kkit.

Experimental Protocol: Fluorometric Uric Acid Uptake
Assay

This protocol is for URAT1-expressing HEK293 cells.
Materials:
 hURAT1-expressing HEK293 cells and mock-transfected control cells

o 24-well or 96-well plates
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» Krebs-Ringer buffer (pH 8.0) or similar

e Uric acid

e Test compounds/inhibitors

o Commercial fluorometric uric acid assay kit

o BCA protein assay kit

e Fluorometric plate reader

Procedure:

Cell Culture and Treatment:

o Seed cells in a suitable plate format (e.g., 24-well) and grow to ~80% confluency.[10]

o Pre-treat the URAT1-expressing cells with various concentrations of test compounds for
30 minutes.[10]

Uric Acid Uptake:

o Incubate both URAT1-expressing and control cells with a uric acid buffer (e.g., 750 uM in
Krebs-Ringer buffer, pH 8.0) for 30 minutes at 37°C.[10][11]

Termination and Lysis:

o Wash the cells with cold PBS.

o Collect the cells for determination of intracellular uric acid levels.[11]

Uric Acid Measurement:

o Measure the intracellular uric acid concentration using a fluorometric uric acid assay kit
according to the manufacturer's instructions.

Protein Quantification:
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o Measure the protein concentration in the cell lysates using a BCA protein assay Kkit.
o Data Analysis:

o Normalize the fluorescence intensity (representing uric acid levels) to the protein

concentration for each sample.[10]

o Calculate URAT1-specific uptake by subtracting the normalized values of the control cells

from the URAT1-expressing cells.

o Determine the IC50 values for the inhibitors using appropriate curve-fitting software.

Visualization
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Caption: Workflow for the cell-based fluorometric uric acid assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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